molecular formula C12H12N2O3 B3109340 3-(1H-indol-3-ylformamido)propanoic acid CAS No. 171817-97-3

3-(1H-indol-3-ylformamido)propanoic acid

Cat. No. B3109340
CAS RN: 171817-97-3
M. Wt: 232.23 g/mol
InChI Key: UBZAIAYIGPMTIS-UHFFFAOYSA-N
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Description

3-(1H-indol-3-ylformamido)propanoic acid, also known as IPA-3, is a chemical compound commonly used in scientific research. It has a molecular weight of 232.24 .


Molecular Structure Analysis

The molecular formula of 3-(1H-indol-3-ylformamido)propanoic acid is C12H12N2O3 . The InChI code is 1S/C12H12N2O3/c15-11(16)5-6-13-12(17)9-7-14-10-4-2-1-3-8(9)10/h1-4,7,14H,5-6H2,(H,13,17)(H,15,16) .


Physical And Chemical Properties Analysis

3-(1H-indol-3-ylformamido)propanoic acid has a molecular weight of 232.2 and a density of 1.4±0.1 g/cm3 . It has a boiling point of 611.0±35.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis and Derivatives

The synthesis of derivatives related to 3-(1H-indol-3-ylformamido)propanoic acid, such as meridianin analogues, involves the reaction of 3-indoleacetic acid employing specific reagents. This process results in compounds with potential as new families of analogues demonstrating the versatility of indole-based compounds in chemical synthesis (Časar et al., 2005).

Biological Activity

Research into Schiff bases derived from 3-(1H-indol-3-ylformamido)propanoic acid indicates significant antimicrobial activities. These compounds, synthesized from Tryptophan and various aldehydes, have been evaluated for their antibacterial, antifungal, and anti-tubercular properties, showcasing the compound's potential in developing new antimicrobial agents (Radhakrishnan et al., 2020).

Chemical Reactivity and Structural Analysis

Studies on the chemical reactivity and structural analysis of 3-(1H-indol-3-ylformamido)propanoic acid derivatives reveal insights into their molecular properties and active sites. Such analyses are crucial for understanding the compound's behavior in chemical reactions and its interactions in biological systems (Flores-Holguín et al., 2019).

Applications in Corrosion Inhibition and Metal Ion Removal

Derivatives of 3-(1H-indol-3-ylformamido)propanoic acid have been investigated for their applications in corrosion inhibition and heavy metal ion removal. These studies have demonstrated the compound's effectiveness in protecting materials and its potential utility in environmental remediation efforts (Vikneshvaran & Velmathi, 2017).

Mechanism of Action

While the exact mechanism of action of 3-(1H-indol-3-ylformamido)propanoic acid is not clear, indole-3-propionic acid, a related compound, has been shown to improve blood glucose and increase insulin sensitivity, inhibit liver lipid synthesis and inflammatory factors, correct intestinal microbial disorders, maintain the intestinal barrier, and suppress the intestinal immune response .

Safety and Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

3-(1H-indole-3-carbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c15-11(16)5-6-13-12(17)9-7-14-10-4-2-1-3-8(9)10/h1-4,7,14H,5-6H2,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBZAIAYIGPMTIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-indol-3-ylformamido)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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